molecular formula C19H22O5 B196265 Gibberellin A7 CAS No. 510-75-8

Gibberellin A7

Cat. No.: B196265
CAS No.: 510-75-8
M. Wt: 330.4 g/mol
InChI Key: SEEGHKWOBVVBTQ-YSALHIKGSA-N
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Description

Gibberellin A7, commonly referred to as GA7, is a naturally occurring plant hormone belonging to the gibberellin family. Gibberellins are diterpenoid acids that play a crucial role in regulating various aspects of plant growth and development, including stem elongation, seed germination, and flowering . GA7 is one of the bioactive gibberellins and is known for its significant impact on plant physiology.

Mechanism of Action

Target of Action

Gibberellin A7, like other gibberellins, primarily targets plant cells, promoting growth and development . It is highly expressed in embryos, where it induces activity . The molecular mechanism of gibberellin action involves receptors encoded by the genes of the GID1 family and transcriptional regulators of the DELLA family .

Mode of Action

This compound interacts with its targets to promote cell division and elongation, seed germination, and flowering . It degrades starch, which serves as the primary energy source during the early stages of germination . The bioactive gibberellins, including this compound, have a hydroxyl group on C-3β, a carboxyl group on C-6, and a lactone between C-4 and C-10 .

Biochemical Pathways

This compound affects various biochemical pathways in plants. It is biosynthesized through complex pathways and can control diverse aspects of plant growth and development . The bioactive gibberellins are GA 1, GA 3, GA 4, and GA 7 . They influence phase transitions by promoting meristem cell divisions and flowering stimulation .

Pharmacokinetics

It is known that all gibberellins are diterpenoid acids synthesized by the terpenoid pathway in plastids and then modified in the endoplasmic reticulum and cytosol until they reach their biologically active form .

Result of Action

The action of this compound results in various molecular and cellular effects. It promotes rapid stem and root growth, induces mitotic division, and initiates seed germination . It also plays a role in flowering and fruit maturation .

Action Environment

Environmental factors influence the action, efficacy, and stability of this compound. These factors include temperature, mechanical stimulation, abiotic and biotic stress, and the duration, intensity, and quality of light . For instance, the synthesis of α-amylase by wheat aleurone during grain development is independent of gibberellin .

Biochemical Analysis

Biochemical Properties

GA7 interacts with various enzymes, proteins, and other biomolecules to exert its effects. It is involved in the regulation of plant growth and development, including stem elongation, germination, dormancy, flowering, flower development, and leaf and fruit senescence

Cellular Effects

GA7 has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, GA7 promotes the elongation of cells, thereby influencing plant growth .

Molecular Mechanism

The molecular mechanism of GA7 involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

The effects of GA7 change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .

Dosage Effects in Animal Models

While GA7 is primarily studied in plants, some research has been conducted on its effects in animal models. For instance, one study found that GA7 exhibited anti-inflammatory and anti-Candida properties

Metabolic Pathways

GA7 is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels . The exact metabolic pathways that GA7 is involved in are still being researched.

Transport and Distribution

GA7 is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and can affect its localization or accumulation

Subcellular Localization

The subcellular localization of GA7 and its effects on activity or function are still being researched. It is believed that GA7 may be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

GA7 can be synthesized through various methods, including chemical synthesis and microbial fermentation. The chemical synthesis of GA7 involves the use of geranylgeranyl diphosphate as a precursor, which undergoes a series of cyclization and oxidation reactions to form the gibberellin structure . The reaction conditions typically involve the use of specific catalysts and controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of GA7 is primarily achieved through microbial fermentation using fungi such as Gibberella fujikuroi. This method involves cultivating the fungi in a nutrient-rich medium under controlled conditions to produce GA7. The fermentation process is followed by extraction and purification steps to isolate the gibberellin .

Chemical Reactions Analysis

Types of Reactions

GA7 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the gibberellin structure to enhance its bioactivity or to produce derivatives with specific properties .

Common Reagents and Conditions

Common reagents used in the reactions involving GA7 include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reaction conditions vary depending on the desired modification but typically involve controlled temperature, pH, and reaction time .

Major Products Formed

The major products formed from the reactions involving GA7 include various gibberellin derivatives with altered bioactivity. These derivatives are often used in research to study the specific effects of different gibberellin structures on plant growth and development .

Comparison with Similar Compounds

GA7 is one of several bioactive gibberellins, including gibberellin A1 (GA1), gibberellin A3 (GA3), and gibberellin A4 (GA4). While all these compounds share a similar tetracyclic diterpenoid structure, they differ in their specific functional groups and bioactivity .

Similar Compounds

Properties

CAS No.

510-75-8

Molecular Formula

C19H22O5

Molecular Weight

330.4 g/mol

IUPAC Name

(11S)-12-hydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylic acid

InChI

InChI=1S/C19H22O5/c1-9-7-18-8-10(9)3-4-11(18)19-6-5-12(20)17(2,16(23)24-19)14(19)13(18)15(21)22/h5-6,10-14,20H,1,3-4,7-8H2,2H3,(H,21,22)/t10?,11?,12?,13?,14?,17-,18?,19?/m1/s1

InChI Key

SEEGHKWOBVVBTQ-YSALHIKGSA-N

SMILES

CC12C(C=CC3(C1C(C45C3CCC(C4)C(=C)C5)C(=O)O)OC2=O)O

Isomeric SMILES

C[C@@]12C(C=CC3(C1C(C45C3CCC(C4)C(=C)C5)C(=O)O)OC2=O)O

Canonical SMILES

CC12C(C=CC3(C1C(C45C3CCC(C4)C(=C)C5)C(=O)O)OC2=O)O

Appearance

White to off-white powder

Key on ui other cas no.

510-75-8

Pictograms

Irritant

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

2,4a,4b,5,6,7,8,9,10,10a-Decahydro-2,4a-dihydroxy-1-methyl-8-methylene-1H-7,9a-methanobenz[a]azulene-1,10-dicarboxylic Acid 1,4a-Lactone;  2β,4a-Dihydroxy-1-methyl-8-methylene-4aα,4bβ-Gibb-3-ene-1α,10β-dicarboxylic Acid 1,4a-Lactone;  4a,1-(Epoxymethano)-7,9

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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